molecular formula C12H15NO3 B1286058 3-(Pentanoylamino)benzoic acid CAS No. 174482-77-0

3-(Pentanoylamino)benzoic acid

Cat. No. B1286058
CAS RN: 174482-77-0
M. Wt: 221.25 g/mol
InChI Key: STTIGHKIHLCAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including esterification, nitration, catalytic hydrogenation, alkylation, acylation, and hydrolysis. For instance, the synthesis of 4-(N-acetylamino)-3-(3-pentyloxy)benzoic acid involves a six-step reaction starting from m-hydroxybenzoic acid . Similarly, the synthesis of 3-benzoyl-2-quinolinecarboxaldehyde, which is used as a fluorogenic reagent for the high-sensitivity chromatographic analysis of primary amines, involves specific reaction conditions to achieve the desired product . These methods could potentially be adapted for the synthesis of 3-(Pentanoylamino)benzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds, such as substituted 3-amino-2-benzoylaminopropenoic acid derivatives, have been determined to show a Z configuration around the exocyclic C=C double bond . The structure of 4-(3-Benzoylthioureido)benzoic acid has been examined crystallographically, providing insights into the arrangement of benzoyl groups in such compounds . These studies are crucial for understanding the molecular structure of this compound, as they provide a basis for predicting its configuration and stereochemistry.

Chemical Reactions Analysis

The related compounds participate in various chemical reactions. For example, Methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with carbocyclic and heterocyclic 1,3-diketones to afford corresponding 3-benzoylamino substituted derivatives . The reactivity of these compounds under different conditions, such as in acetic acid or polyphosphoric acid, demonstrates the versatility of benzoylamino derivatives in chemical synthesis. These reactions could be relevant when considering the reactivity of this compound in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the spectral, magnetic, and thermal studies of transition metal complexes of δ(3-carboxy, 4-hydroxy benzoyl) pentanoic acid reveal how the structure affects their behavior . The infrared spectra provide evidence for the replacement of the aromatic carboxylic group hydrogen, which is a detail that could be significant when analyzing the properties of this compound. Additionally, the inhibitory activity of 2-Benzyl-3,4-iminobutanoic acid on carboxypeptidase A highlights the biological relevance of such compounds .

Scientific Research Applications

Electrochemical Enhancement and Energy Storage

Research conducted by Kowsari et al. (2018) on N‑benzoyl derivatives of isoleucine, which are closely related to the compound of interest, showed that these derivatives can significantly improve the electrochemical properties and pseudocapacitance performance of conductive polymer electroactive films. This finding suggests potential applications in supercapacitors (SCs) and other energy storage materials, where enhanced specific capacitance, retention capacity, and cycle stability are crucial. The study demonstrated that electron-donating groups on the N‑benzoyl derivatives have a more substantial effect on improving these properties than electron-withdrawing groups, indicating a promising avenue for developing high-performance energy storage systems (E. Kowsari, A. Ehsani, S. Assadi, R. Safari, 2018).

Biosynthesis and Biotechnological Applications

In the context of biosynthesis and biotechnological applications, 3-amino-benzoic acid (3AB) production has been established in Escherichia coli, demonstrating a microbial biosynthetic system for de novo 3AB production from simple substrates like glucose. This system was further optimized using an E. coli-E. coli co-culture engineering approach, which resulted in a 15-fold improvement in 3AB production compared to the mono-culture approach. Such advancements highlight the potential of microbial biosynthesis in producing building block molecules for various biologically active compounds, emphasizing the importance of co-culture engineering in metabolic engineering (Haoran Zhang, G. Stephanopoulos, 2016).

Catalytic and Environmental Applications

Further, the utilization of o-benzoyl benzoic acid derivatives in environmental applications, such as the selective determination of Cr (III) ions in pharmaceutical samples and industrial wastewater, presents a novel approach to addressing pollution and contamination issues. The development of a carbon paste electrode (CPE) using o-benzoyl benzoic acid as an electroactive material showcased high sensitivity, precision, and accuracy in detecting Cr (III) ions, demonstrating the compound's potential in environmental monitoring and remediation efforts (E. Frag, Nourhan Mahmoud Mohamed, Sally E. A. Elashery, 2021).

Mechanism of Action

Target of Action

It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

Benzoic acid, a related compound, is known to bind to amino acids, leading to their excretion and a decrease in ammonia levels . It is plausible that 3-(Pentanoylamino)benzoic acid may have a similar interaction with its targets.

Biochemical Pathways

Benzoic acid is known to be involved in the shikimate pathway for the biosynthesis of phenolic acids . It is also involved in the core β-oxidative pathway . These pathways could potentially be affected by this compound.

Pharmacokinetics

It is known that the introduction of functional linkers into radioligands can influence their pharmacokinetics . The pentanoylamino group in this compound could potentially affect its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby influencing its bioavailability.

Result of Action

Benzoic acid and its derivatives are known to have various effects, such as antimicrobial activity . They can also affect the structure of microbial communities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, abiotic and biotic factors such as salt, drought, heavy metals, UV light, herbivory, and pathogenesis can influence the production of secondary metabolites in plants . These factors could potentially affect the action of this compound.

Biochemical Analysis

Biochemical Properties

3-(Pentanoylamino)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of aromatic compounds. The nature of these interactions often involves the formation of enzyme-substrate complexes, which can lead to the activation or inhibition of specific biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and metabolic processes . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical pathway. For instance, it has been found to inhibit certain enzymes involved in the synthesis of aromatic compounds, thereby modulating the overall metabolic flux . These interactions often result in changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular morphology and function, indicating its potential impact on cellular health over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance metabolic activity and improve overall health markers. At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of aromatic compounds. It interacts with enzymes such as cytochrome P450, which play a crucial role in the oxidation and reduction of various substrates . These interactions can influence metabolic flux and alter the levels of key metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . This distribution is essential for its biochemical activity and overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize predominantly in the cytoplasm, where it interacts with various cytosolic enzymes and proteins . Additionally, post-translational modifications may direct the compound to specific organelles, further influencing its biochemical effects.

properties

IUPAC Name

3-(pentanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-3-7-11(14)13-10-6-4-5-9(8-10)12(15)16/h4-6,8H,2-3,7H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTIGHKIHLCAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586163
Record name 3-(Pentanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

174482-77-0
Record name 3-(Pentanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.